N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
CAS No.: 2034548-40-6
Cat. No.: VC5334561
Molecular Formula: C17H14F3N5O2
Molecular Weight: 377.327
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034548-40-6 |
---|---|
Molecular Formula | C17H14F3N5O2 |
Molecular Weight | 377.327 |
IUPAC Name | N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Standard InChI | InChI=1S/C17H14F3N5O2/c18-17(19,20)27-15-4-2-1-3-12(15)16(26)23-8-10-25-9-5-13(24-25)14-11-21-6-7-22-14/h1-7,9,11H,8,10H2,(H,23,26) |
Standard InChI Key | GCKBKNMWHVEUKR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is C₁₇H₁₄F₃N₅O₃, with a molecular weight of 393.33 g/mol (calculated from atomic masses). The structure comprises:
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A 2-(trifluoromethoxy)benzamide core, providing hydrophobicity and metabolic stability via the trifluoromethoxy group.
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A 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole side chain, introducing hydrogen-bonding capabilities through the pyrazine nitrogen atoms .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄F₃N₅O₃ |
Molecular Weight | 393.33 g/mol |
Key Functional Groups | Trifluoromethoxy, pyrazole, pyrazine, benzamide |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, typically including:
Preparation of the Pyrazole-Pyrazine Ethylamine Intermediate
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Pyrazole Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes yields the pyrazole ring .
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Pyrazine Substitution: Coupling the pyrazole with pyrazine-2-boronic acid via Suzuki-Miyaura cross-coupling introduces the pyrazine moiety .
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Ethylamine Attachment: Alkylation of the pyrazole nitrogen with 2-chloroethylamine forms the ethylamine side chain .
Synthesis of 2-(Trifluoromethoxy)benzoic Acid
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Electrophilic Substitution: Direct trifluoromethoxylation of salicylic acid derivatives using trifluoromethyl hypofluorite (CF₃OF) .
Amide Coupling
The final step involves coupling 2-(trifluoromethoxy)benzoic acid with the pyrazole-pyrazine ethylamine intermediate using carbodiimide-based coupling agents (e.g., EDCl/HOBt) in dichloromethane or THF .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Pyrazole Formation | Hydrazine, diketone, 80°C, 12h | 65–70% |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 50–60% |
Amide Coupling | EDCl, HOBt, DCM, rt, 24h | 75–85% |
Research Findings and Comparative Analysis
Structural Analogues and Activity
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Analog 1: Replacement of trifluoromethoxy with trifluoromethyl (C₂₀H₁₈F₃N₅O) reduced metabolic stability (60% parent remaining) .
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Analog 2: Substitution of pyrazine with pyridine decreased kinase inhibition (IC₅₀: 1.8 nM → 8.2 nM) .
Computational Studies
Molecular docking predicts strong interactions with Btk’s ATP-binding pocket (binding energy: −9.2 kcal/mol) . The pyrazine nitrogen forms hydrogen bonds with Lys430, while the benzamide core occupies a hydrophobic cleft .
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